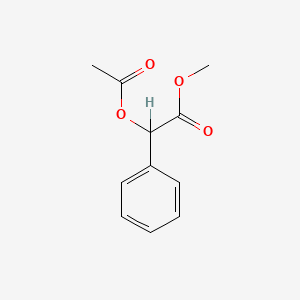

METHYL 2-(ACETYLOXY)-2-PHENYLACETATE

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyloxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGOUECCROBXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Acetyloxy 2 Phenylacetate

Chiral Pool Synthesis Strategies for Enantiomerically Pure Methyl 2-(acetyloxy)-2-phenylacetate

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net For this compound, the most logical and common chiral precursors are enantiomers of mandelic acid or its esters, which serve as the foundation for introducing the desired stereocenter.

The most direct approach from the chiral pool begins with either (R)- or (S)-mandelic acid or its corresponding methyl ester, methyl mandelate (B1228975). The final step in the synthesis is the acetylation of the hydroxyl group. This transformation is typically achieved using acetyl chloride or acetic anhydride (B1165640).

Crucially, the acylation of the secondary alcohol in methyl mandelate does not involve breaking any bonds at the stereogenic center. Therefore, the reaction proceeds with retention of stereochemistry . If the synthesis starts with (R)-methyl mandelate, the product will be (R)-methyl 2-(acetyloxy)-2-phenylacetate. Similarly, starting with (S)-methyl mandelate yields the (S)-product. This predictability is a major advantage of the chiral pool approach.

While this specific acetylation is straightforward, research in related asymmetric syntheses has deeply explored the conditions that dictate stereochemical outcomes. For instance, in nickel-catalyzed cross-coupling reactions of benzylic esters, the choice of an achiral ligand can surprisingly control whether the reaction proceeds with retention or inversion of configuration. nih.gov Using a tricyclohexylphosphine (B42057) ligand leads to retention, whereas an N-heterocyclic carbene (NHC) ligand results in inversion. nih.gov These studies highlight that while the final acetylation step in this synthesis is stereoretentive, the broader context of stereospecific reactions requires careful consideration of mechanistic pathways, which can be manipulated to achieve a desired stereochemical outcome. nih.gov

Diastereoselective methods involve temporarily attaching a chiral auxiliary to a prochiral substrate. researchgate.net This auxiliary directs a subsequent chemical transformation to occur preferentially on one face of the molecule, creating a new stereocenter with a specific configuration. The product is a diastereomer, and the high stereoselectivity arises from the steric and electronic properties of the auxiliary. researchgate.netwilliams.edu

For the synthesis of the core structure of this compound, a common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a glyoxylic acid derivative. The general steps are:

Acylation: The chiral auxiliary is acylated with a phenylglyoxylyl chloride.

Diastereoselective Reduction: The resulting ketoimide is then reduced. The chiral auxiliary shields one face of the ketone, forcing the reducing agent to attack from the opposite, less-hindered face. This step creates the hydroxyl group with a specific, controlled stereochemistry.

Auxiliary Cleavage: The chiral auxiliary is removed, typically through hydrolysis or alcoholysis, to yield the enantiomerically enriched α-hydroxy ester (e.g., methyl mandelate), which can then be acetylated as described previously.

The key advantage of this method is its high predictability and the ability to recover and reuse the often-expensive chiral auxiliary. The products of these reactions are diastereomers, which allows for their separation and analysis without the need for chiral chromatography. williams.edu

Asymmetric Catalytic Synthesis of this compound

Asymmetric catalysis is a powerful alternative where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. These methods often focus on creating the chiral center in a precursor, such as methyl mandelate, which is then converted to the final product.

Enantioselective esterification involves the selective conversion of one enantiomer of a racemic acid into an ester, or the esterification of a prochiral acid to a chiral ester. The first report of a synthetic kinetic resolution involved the esterification of racemic mandelic acid with the chiral alcohol (-)-menthol. wikipedia.org It was observed that the (+)-mandelic acid reacted faster, leading to an enrichment of the (-)-mandelic acid that remained. wikipedia.org

Modern approaches often use enzymes, particularly lipases, as catalysts due to their high enantioselectivity under mild conditions. For example, lipase-catalyzed esterification of racemic mandelic acid with an alcohol can selectively produce the ester of one enantiomer, leaving the other enantiomer as the unreacted acid.

Transesterification, the exchange of the alcohol or acid moiety of an ester, can also be performed enantioselectively. A lipase (B570770) could, for instance, selectively catalyze the acylation of one enantiomer of racemic methyl mandelate using a different acyl donor, resulting in the separation of the two enantiomers.

Kinetic resolution is a widely used technique for separating racemic mixtures. wikipedia.org It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net The most common precursor for this compound subjected to kinetic resolution is racemic methyl mandelate.

Enzymatic kinetic resolution (EKR) using lipases or esterases is particularly effective. researchgate.net In a typical EKR, the racemic methyl mandelate is subjected to hydrolysis. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., (S)-methyl mandelate) to the corresponding mandelic acid, leaving the other enantiomer (e.g., (R)-methyl mandelate) unreacted and thus enantiomerically enriched. researchgate.net The theoretical maximum yield for the resolved ester is 50%. rsc.org

To overcome this 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. rsc.org For the precursors of this compound, this is often achieved by coupling an enzymatic resolution with a racemizing agent. For instance, mandelate racemase can be used to continuously convert the undesired mandelic acid enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. rsc.org

Table 1: Examples of Kinetic Resolution of Methyl Mandelate Precursors

| Catalyst/Enzyme | Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Esterase DAEst6 | Hydrolysis | (±)-Methyl mandelate | (R)-Methyl mandelate | >99% | researchgate.net |

| Lipase on E. coli cell surface | Hydrolysis | (±)-Methyl mandelate | (S)-Mandelic acid | High ee | |

| Mandelate Racemase & (1R,2R)-DPEN | Dynamic Kinetic Resolution | (±)-Mandelic acid | (R)-Mandelic acid salt | High ee | rsc.org |

| (-)-Menthol | Esterification | (±)-Mandelic acid | Ester of (+)-Mandelic acid | Enrichment of (-)-acid | wikipedia.org |

Both organocatalysis and metal-based catalysis have been employed to synthesize chiral precursors for this compound. These methods often involve the asymmetric reduction of methyl benzoylformate (a prochiral ketone) to methyl mandelate.

Metal-Catalyzed Routes: Asymmetric hydrogenation of α-keto esters like methyl benzoylformate is a highly efficient method. This is often achieved using ruthenium or rhodium catalysts complexed with chiral phosphine (B1218219) ligands. For instance, a complex of [RuI2(p-cymene)]2 with the chiral ligand (S)-MeObiphep has been used for the homogeneous hydrogenation of p-chloro-substituted phenylglyoxylic acid methyl ester, achieving the corresponding mandelate ester with an enantiomeric excess (ee) of 91.9%. scispace.com The design of the chiral ligand is paramount, as its steric and electronic properties create a chiral environment around the metal center, which dictates the facial selectivity of the hydride attack on the ketone.

Organocatalytic Routes: Organocatalysis avoids the use of metals and often relies on small chiral organic molecules. For the asymmetric reduction of methyl benzoylformate, whole cells of Saccharomyces cerevisiae (baker's yeast) offer a green and cost-effective biocatalytic approach. The enzymes within the yeast can reduce the ketone to the alcohol with extremely high enantioselectivity, often achieving conversions of >99% and an ee of 99.9% under optimized conditions. Other organocatalytic approaches can involve chiral Brønsted acids or bases to activate the substrate and control the stereochemical outcome of a reaction. ontosight.ai

Mechanistic research in this area focuses on understanding the transition states of the catalyst-substrate complexes to refine ligand and catalyst design for improved selectivity and efficiency.

Novel Synthetic Routes and Green Chemistry Approaches for this compound

In recent years, the chemical synthesis landscape has been reshaped by the demand for more sustainable practices. For this compound, this has translated into the exploration of solvent-free reactions and biocatalytic methods, which offer significant environmental and efficiency advantages over traditional synthetic protocols.

Solvent-Free and Solid-Phase Synthesis Research

The move towards green chemistry has spurred research into solvent-free acylation reactions. While direct studies on the solvent-free synthesis of this compound are not extensively documented, the principles from related research on the acylation of alcohols and other functional groups are highly applicable. These methods typically involve the direct reaction of the alcohol (in this case, methyl mandelate) with an acylating agent like acetic anhydride or acetyl chloride under catalyst-free or catalyst-assisted conditions at elevated temperatures. researchgate.net

The primary advantage of solvent-free synthesis is the elimination of potentially toxic and volatile organic solvents, which reduces environmental impact and simplifies product purification. researchgate.net Research on the acylation of various substrates under these conditions has shown that reaction parameters such as temperature, catalyst choice (if any), and reactant stoichiometry are critical for achieving high yields and selectivity. For instance, an efficient and solvent-free acylation of 2-methylnaphthalene (B46627) has been demonstrated using an acid chloride as both the acylating agent and the solvent in a micro-channel reactor, achieving high yields in a short reaction time. researchgate.net Such innovative approaches could be adapted for the continuous production of this compound.

Solid-phase synthesis, another green chemistry technique, offers advantages in terms of ease of purification and automation. While its application to small molecules like this compound is less common than for peptides or oligonucleotides, the underlying principles of attaching a substrate to a solid support, performing chemical transformations, and then cleaving the product can be conceptually applied. However, specific research detailing the solid-phase synthesis of this particular compound is currently limited in publicly available literature.

Enzymatic Synthesis and Biocatalysis Studies

Biocatalysis, particularly the use of lipases, has emerged as a powerful and highly selective method for the synthesis of chiral esters like this compound. Lipases can catalyze the acylation of the hydroxyl group of methyl mandelate with high enantioselectivity, which is a significant advantage in producing enantiomerically pure compounds.

Research has demonstrated the successful use of various lipases for the resolution of mandelic acid derivatives through acylation. Lipases from Pseudomonas sp. and Penicillium roqueforti have shown high enantioselectivity in the acylation and deacylation of mandelates. In these enzymatic reactions, an acyl donor such as vinyl acetate (B1210297) is often used in an organic solvent like isopropyl ether. The choice of enzyme and acyl donor can even invert the enantioselectivity of the reaction, allowing for the targeted synthesis of either the (R) or (S) enantiomer.

The general reaction for the lipase-catalyzed synthesis can be represented as: Methyl mandelate + Acyl donor --(Lipase)--> this compound + Alcohol

Key findings from biocatalysis studies are summarized in the table below:

| Lipase Source | Substrate | Acyl Donor | Solvent | Key Finding |

| Pseudomonas sp. | Methyl (RS)-mandelates | Vinyl acetate | Isopropyl ether | Preferential acylation of the (S)-enantiomer, leaving unreacted (R)-mandelate with high enantiomeric excess. |

| Penicillium roqueforti | Methyl O-butyryl-(RS)-mandelates | Butanol | Isopropyl ether | Deacylation to produce (S)-mandelates with high enantiomeric excess. |

| Candida antarctica Lipase B (Novozym 435) | Phenylglycinol | - | Solvent-free | High regioselectivity for N-acylation, demonstrating the potential for selective enzymatic acylations in solvent-free systems. nih.gov |

These studies highlight the potential of enzymatic routes to produce this compound with high purity and under mild reaction conditions, aligning with the goals of green and sustainable chemistry.

Optimization of Reaction Conditions and Yield Enhancement Research in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, whether through conventional chemical synthesis or biocatalytic routes. Research in this area focuses on systematically varying parameters to find the most efficient and cost-effective process.

In enzymatic synthesis, several factors significantly influence the reaction outcome. These include:

Enzyme Loading: The amount of lipase used directly affects the reaction rate. Higher enzyme concentrations generally lead to faster reactions, but an optimal loading must be determined to balance cost and efficiency. In a related solvent-free amidation, an optimal lipase loading of 15 wt% was identified. nih.gov

Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. For the lipase-catalyzed selective amidation of phenylglycinol, the yield increased as the temperature rose from 40 to 60°C, but began to decrease at 65°C. nih.gov

Substrate Molar Ratio: The ratio of the alcohol (methyl mandelate) to the acyl donor is a critical parameter. An excess of the acyl donor can drive the reaction towards completion but may complicate downstream purification.

Solvent: The choice of solvent can impact enzyme activity, stability, and substrate solubility. In some cases, solvent-free systems have been shown to be highly effective. nih.gov

pH (for aqueous systems): While many lipase-catalyzed reactions are performed in organic media, any residual water's pH can influence the enzyme's catalytic activity.

The following table summarizes key parameters and their effects on the optimization of lipase-catalyzed reactions, drawing parallels from studies on similar compounds.

| Parameter | Effect on Reaction | Optimized Condition Example |

| Temperature | Influences enzyme activity and stability. Higher temperatures can increase reaction rates but may lead to denaturation. | Yield increased up to 60°C and then decreased for a lipase-catalyzed amidation. nih.gov |

| Enzyme Loading | Higher loading generally increases the reaction rate but also the cost. | 15 wt% was found to be optimal in a solvent-free system for selective amidation. nih.gov |

| Reactant Molar Ratio | Affects reaction equilibrium and yield. | - |

| Solvent | Can affect enzyme activity and substrate solubility. Solvent-free conditions can enhance efficiency. | Solvent-free systems have shown high yields in related acylation reactions. nih.gov |

For non-enzymatic synthesis, optimization involves adjusting parameters such as catalyst type and concentration, reaction time, and temperature to maximize the conversion of methyl mandelate to its acetylated derivative while minimizing the formation of byproducts. The development of efficient and practical syntheses of mandelic acid and its derivatives often involves the use of phase transfer catalysts and ultrasonic irradiation to enhance reaction rates and yields. nih.gov

Mechanistic Organic Chemistry of Methyl 2 Acetyloxy 2 Phenylacetate

Hydrolysis and Transesterification Mechanisms: Kinetic and Thermodynamic Studies

Hydrolysis and transesterification are fundamental reactions of esters, proceeding through nucleophilic acyl substitution. The reactivity of Methyl 2-(acetyloxy)-2-phenylacetate in these transformations is governed by the electronic and steric environment of its two distinct ester functionalities.

Acid-Catalyzed Hydrolysis: Mechanistic Pathways and Intermediate Characterization

The acid-catalyzed hydrolysis of an ester is a reversible process that converts the ester back into its constituent carboxylic acid and alcohol in the presence of excess water and an acid catalyst. chemistrysteps.com For this compound, hydrolysis can occur at either the methyl ester or the acetyl group. The generally accepted AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is operative for both sites. ucoz.com

The mechanistic pathway involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a better leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group (methanol or acetic acid).

Deprotonation: The final step is the deprotonation of the resulting carbonyl to regenerate the acid catalyst and yield the final carboxylic acid product.

Base-Catalyzed Transesterification: Investigating Reaction Pathways and Catalyst Effects

Transesterification is a process where one ester is transformed into another by reacting with an alcohol. saudijournals.com In the case of this compound, this could involve, for example, reaction with ethanol (B145695) to produce Ethyl 2-(acetyloxy)-2-phenylacetate. This reaction is most effectively catalyzed by a base, proceeding through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

The reaction pathway is as follows:

Formation of an Alkoxide: The base catalyst (e.g., sodium hydroxide) reacts with the alcohol (e.g., ethanol) to form a nucleophilic alkoxide (ethoxide).

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The intermediate collapses, expelling the original alkoxy group (methoxide) to form the new ester.

Proton Transfer: The expelled methoxide (B1231860) is a strong base and is protonated by the alcohol, regenerating the alkoxide catalyst.

The choice of catalyst significantly impacts the reaction rate and yield. mdpi.commdpi.comnih.gov Base-catalyzed transesterification is generally much faster than the acid-catalyzed equivalent, often by a factor of thousands. mdpi.com Common homogeneous base catalysts include alkali metal hydroxides (NaOH, KOH) and alkoxides (NaOCH₃, KOCH₃). ijcce.ac.ir Heterogeneous catalysts, such as metal oxides (CaO, MgO) and carbonates (K₂CO₃), are also employed to simplify product purification. mdpi.com The efficiency of these catalysts is influenced by their basicity and the reaction conditions, such as temperature and reactant molar ratios. mdpi.comnih.gov

| Catalyst Type | Examples | Relative Reaction Rate | Key Characteristics |

|---|---|---|---|

| Homogeneous Acid | H₂SO₄, HCl | Slow | Tolerant of free fatty acids but requires high temperatures and can be corrosive. mdpi.com |

| Homogeneous Base | NaOH, KOH, NaOCH₃ | Very Fast | Highly efficient under mild conditions but sensitive to water and free fatty acids. mdpi.com |

| Heterogeneous Base | CaO, MgO, K₂CO₃ | Moderate to Fast | Reusable and non-corrosive, simplifying product separation. mdpi.com |

| Organic Base | Guanidines (e.g., TBD) | Fast | Strong, non-ionic bases that can provide high yields. mdpi.com |

Nucleophilic Acyl Substitution Reactions Involving the Acetyl Group: Research on Leaving Group Ability

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. byjus.com The reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel a leaving group. masterorganicchemistry.com When considering reactions at the acetyl group of this compound, the nucleophile would attack the acetyl carbonyl.

In this scenario, the group that would be expelled is the methyl 2-hydroxy-2-phenylacetate anion (the conjugate base of methyl mandelate). The success of a nucleophilic acyl substitution reaction is highly dependent on the stability of the leaving group; good leaving groups are typically weak bases. byjus.comyoutube.comlibretexts.org The stability of the leaving group can be assessed by the pKa of its conjugate acid. A lower pKa value for the conjugate acid indicates a weaker conjugate base and therefore a better leaving group. youtube.com

The conjugate acid of the potential leaving group is methyl mandelate (B1228975). The predicted pKa of the hydroxyl proton of methyl mandelate is approximately 12.19. chembk.comchembk.com For comparison, the pKa of acetic acid is about 4.76, and the pKa of methanol (B129727) is about 15.5. This indicates that the methyl mandelate anion is a significantly stronger base than an acetate (B1210297) anion but a weaker base than a methoxide anion. Therefore, displacing the methyl 2-oxo-2-phenylacetate group is more difficult than displacing an acetate group but more feasible than displacing a methoxide group. Reactions would likely require a strong nucleophile and forcing conditions.

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Chloride (Cl⁻) | HCl | -7 | Excellent |

| Acetate (CH₃COO⁻) | Acetic Acid | 4.76 | Good |

| Methyl 2-oxo-2-phenylacetate anion | Methyl Mandelate | ~12.19 chembk.comchembk.com | Moderate |

| Methoxide (CH₃O⁻) | Methanol | 15.5 | Poor |

| Amide (NH₂⁻) | Ammonia | 38 | Very Poor |

Reactions at the Alpha-Carbon of this compound

The alpha-carbon of this compound is positioned between the phenyl ring and the methyl ester group. The hydrogen atom attached to this carbon is acidic and can be removed to form reactive intermediates.

Enolate Chemistry and Subsequent Electrophilic Trapping Strategies

The proton on the alpha-carbon is acidic due to the resonance stabilization of the resulting conjugate base, an enolate. The negative charge on the alpha-carbon can be delocalized onto the oxygen atom of the ester's carbonyl group and is also stabilized by the adjacent phenyl ring. Enolates are potent nucleophiles and are valuable intermediates in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.com

The formation of the enolate is typically achieved by using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to prevent competing nucleophilic attack at the ester carbonyls. bham.ac.uk The pKa of the alpha-proton of a typical ester is around 25. youtube.comyoutube.com

Once formed, the enolate can be "trapped" by reacting it with a variety of electrophiles in what is known as an enolate alkylation or acylation reaction. beilstein-journals.orgrsc.orgnih.gov

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form a new C-C bond at the alpha-position. libretexts.org

Aldol-type reactions: The enolate can add to the carbonyl group of aldehydes or ketones.

Acylation: Reaction with an acyl halide or anhydride (B1165640) would introduce an acyl group at the alpha-position.

These trapping strategies provide a powerful method for the functionalization of the alpha-carbon, enabling the synthesis of more complex molecules. researchgate.net

Radical Reactions: Initiation and Propagation Mechanisms

The alpha-carbon of this compound is also a benzylic position. Benzylic C-H bonds are susceptible to homolytic cleavage to form resonance-stabilized benzylic radicals. libretexts.orgchemistrysteps.com This reactivity allows for selective radical reactions at this site.

A typical free-radical reaction proceeds through three stages: initiation, propagation, and termination. masterorganicchemistry.comchemistrysteps.com

Initiation: The reaction is started by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or exposure to UV light to generate free radicals. fujifilm.com These initiator radicals then abstract the hydrogen atom from the alpha-carbon of the ester, forming a resonance-stabilized benzylic radical. The stability of this radical is key to the selectivity of the reaction, as the unpaired electron is delocalized over the phenyl ring. chemistrysteps.comyoutube.com

Propagation: The benzylic radical then reacts with another molecule to form a new bond and generate a new radical, continuing the chain reaction. For example, in a radical bromination reaction using N-bromosuccinimide (NBS), the benzylic radical would react with Br₂ (present in low concentration) to form an alpha-bromo product and a bromine radical (Br•). The bromine radical then continues the chain by abstracting another benzylic hydrogen.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. chemistrysteps.com

These radical reactions provide a complementary method to enolate chemistry for functionalizing the alpha-position, particularly for processes like halogenation. chemistrysteps.com

Rearrangement Reactions and Their Mechanistic Elucidation

The structural framework of this compound, featuring a labile acyloxy group at a benzylic position, makes it a candidate for several types of intramolecular rearrangement reactions. These transformations are typically promoted by thermal or catalytic (acidic or basic) conditions and proceed through various mechanistic pathways. The elucidation of these mechanisms often involves kinetic studies, isotopic labeling, and computational modeling to understand the nature of the intermediates and transition states.

One of the primary rearrangement possibilities for this compound is a 1,2-acyl migration. This type of rearrangement is common in molecules containing vicinal hydroxyl and acyloxy groups, though it can also be envisaged in other systems under specific conditions. In a hypothetical scenario, the acetyl group could migrate from the oxygen atom to the adjacent carbon atom. However, a more plausible rearrangement involves the participation of the neighboring phenyl group or the carbonyl oxygen of the ester functionality, especially if a carbocationic intermediate is formed.

Under acidic conditions, protonation of the ether oxygen of the acetyloxy group can lead to its departure as acetic acid, generating a benzylic carbocation. This carbocation is stabilized by the adjacent phenyl ring and the methyl ester group. The presence of the phenyl group introduces the possibility of a phenonium ion (a bridged carbocation) formation through neighboring group participation. The formation of a phenonium ion intermediate would have significant stereochemical implications for the reaction.

Alternatively, the acetoxy group itself can function as a neighboring group. The carbonyl oxygen can attack the benzylic carbon, forming a five-membered dioxolenium ion intermediate. This type of anchimeric assistance can accelerate the rate of substitution or rearrangement reactions and influences the stereochemical outcome.

A summary of potential rearrangement pathways is presented in the table below.

| Rearrangement Type | Proposed Intermediate | Driving Force |

| 1,2-Phenyl Shift | Phenonium ion | Formation of a more stable carbocation |

| Neighboring Group Participation by Acetoxy Group | Dioxolenium ion | Anchimeric assistance |

Detailed mechanistic studies on closely related α-acyloxy esters have utilized techniques such as crossover experiments to distinguish between intramolecular and intermolecular pathways. In the case of an intramolecular rearrangement, the migrating group remains associated with the same molecule, whereas an intermolecular mechanism would involve the complete dissociation of the migrating group and its subsequent reattachment, possibly to a different molecule. For this compound, it is anticipated that rearrangements would proceed via an intramolecular pathway due to the proximity of the participating groups.

The table below outlines hypothetical research findings for the rearrangement of this compound under different catalytic conditions, based on established principles of organic reaction mechanisms.

| Catalyst | Proposed Predominant Mechanism | Expected Product(s) | Key Mechanistic Features |

| Lewis Acid (e.g., AlCl₃) | 1,2-Phenyl Shift (via carbocation) | Methyl 2-acetoxy-1-phenylacetate and other isomers | Formation of a benzylic carbocation, followed by migration of the phenyl group. |

| Brønsted Acid (e.g., H₂SO₄) | Neighboring Group Participation | Retention of stereochemistry at the benzylic carbon | Formation of a dioxolenium or phenonium ion intermediate. |

| Thermal Conditions | Concerted or Radical Mechanism | Depends on specific conditions | May involve pericyclic transition states or homolytic bond cleavage. |

The elucidation of these mechanisms would rely on careful product analysis, stereochemical studies, and the use of isotopically labeled starting materials to trace the path of the migrating groups. While specific experimental data on the rearrangement of this compound is not extensively documented in readily available literature, the foundational principles of physical organic chemistry provide a robust framework for predicting and understanding its potential rearrangement reactions.

Advanced Spectroscopic and Analytical Research on Methyl 2 Acetyloxy 2 Phenylacetate

Detailed NMR Spectroscopic Investigations for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformational behavior of Methyl 2-(acetyloxy)-2-phenylacetate in solution.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships between atoms. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically separated by two to three bonds. For this compound, COSY spectra would reveal correlations between the methine proton and the protons on the phenyl ring. science.govprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.educornell.edu This is crucial for assigning the chemical shifts of the carbon atoms in the phenyl ring, the methoxy (B1213986) group, the acetyl group, and the chiral center.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.educornell.edu This technique is instrumental in piecing together the molecular skeleton. For instance, correlations would be observed between the methoxy protons and the ester carbonyl carbon, and between the methine proton and the carbons of the phenyl ring and the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. science.govprinceton.edu This is particularly valuable for determining the preferred conformation and stereochemistry of the molecule by observing through-space interactions between different protons.

Interactive Table: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | J-coupling between adjacent protons |

| HSQC | ¹H - ¹³C (¹J) | Direct C-H bond correlations |

| HMBC | ¹H - ¹³C (²⁻⁴J) | Long-range C-H connectivity |

| NOESY | ¹H - ¹H (spatial) | Through-space proton proximities |

Solid-state NMR (ssNMR) spectroscopy is a vital tool for characterizing the structure and dynamics of molecules in their solid, crystalline forms. nih.govnih.gov Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms, or polymorphs, which may exhibit distinct physical properties. nih.gov By analyzing the chemical shifts and relaxation times in the solid state, researchers can gain insights into the molecular packing, intermolecular interactions, and the presence of different polymorphic forms of this compound. nih.gov This information is critical in pharmaceutical and materials science applications where crystalline form can impact stability and performance. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways. kobv.denih.gov For this compound, HRMS can be used to identify the molecular ion and analyze its fragmentation pattern under techniques like electron ionization (EI). kobv.de Common fragmentation pathways often involve the cleavage of the ester and acetyl groups.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), are powerful for tracing the fate of atoms during fragmentation. nih.govnih.gov By analyzing the mass shifts in the fragment ions, the precise mechanisms of bond cleavages and rearrangements can be determined. nih.gov

Interactive Table: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z (Mass-to-charge ratio) | Possible Fragment Structure |

| 208 | [M]⁺ (Molecular Ion) |

| 165 | [M - COCH₃]⁺ |

| 149 | [M - OCH₃ - CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Intermolecular Interactions Research

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. kahedu.edu.inscirp.org These techniques are highly sensitive to the chemical environment and can provide detailed information about functional groups and intermolecular interactions, such as hydrogen bonding. semanticscholar.org

For this compound, the IR and Raman spectra would show characteristic bands for the C=O stretching of the ester and acetyl groups, C-O stretching, and vibrations associated with the phenyl ring. mdpi.comresearchgate.net Shifts in the positions and changes in the shapes of these bands can indicate the presence and strength of intermolecular interactions in the solid state, helping to understand the molecular packing and crystalline structure. nih.gov

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1750-1735 |

| Acetyl C=O | Stretch | 1725-1705 |

| C-O | Stretch | 1300-1000 |

| Phenyl C=C | Stretch | 1600-1450 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment Research

For chiral molecules like this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of enantiomers. These methods measure the differential interaction of left- and right-circularly polarized light with the chiral molecule. rsc.org

By comparing the experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned. nih.gov

Crystallographic Studies (X-Ray Diffraction) for Molecular Conformation and Packing Research

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.in This technique provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of this compound in the crystal lattice. mkuniversity.ac.in Furthermore, X-ray diffraction analysis elucidates how the molecules are arranged in the crystal, providing insights into intermolecular interactions and crystal packing. mdpi.com This information is crucial for understanding the physical properties of the solid material and for polymorphism studies. nih.gov

Computational and Theoretical Investigations of Methyl 2 Acetyloxy 2 Phenylacetate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. DFT methods are used to determine the ground-state electronic structure, offering a balance between accuracy and computational cost. These calculations can elucidate electron distribution, molecular orbital energies, and electrostatic potential, all of which are fundamental to predicting a molecule's chemical behavior and reactivity.

For complex organic molecules, DFT calculations are typically performed using a specific functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) that defines the mathematical representation of atomic orbitals. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental findings.

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a chemical reaction, researchers can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the reaction rate.

While specific DFT studies modeling the transformations of Methyl 2-(acetyloxy)-2-phenylacetate are not extensively detailed in available literature, the methodology is well-established. For instance, in studies of related esters, DFT calculations using functionals like B3LYP have been employed to explore reaction pathways. Such a study on this compound would involve:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for stable species, one imaginary frequency for transition states) and calculating zero-point vibrational energies.

These calculations would provide critical insights into potential hydrolysis, transesterification, or other reactions involving the compound, predicting the most favorable reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The highest energy orbital containing electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile or base.

LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile or acid.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap generally implies higher chemical reactivity and lower kinetic stability.

Beyond FMO theory, conceptual DFT provides a set of reactivity descriptors that quantify a molecule's response to chemical perturbations. These descriptors are calculated from the energies of the neutral, anionic, and cationic species.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

For this compound, DFT calculations would yield the energies of the HOMO and LUMO and the values of these reactivity descriptors, allowing for predictions about its stability and the types of reactions it is likely to undergo.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations and understand the energy barriers between them. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Mechanics (MM): Uses classical physics to model molecules as a collection of atoms held together by springs (bonds). It is computationally fast and suitable for scanning the conformational space of large molecules.

Molecular Dynamics (MD): Simulates the movement of atoms and molecules over time by solving Newton's equations of motion. MD provides insights into the dynamic behavior and conformational flexibility of the molecule.

The goal of a conformational search is to map the potential energy surface (PES) of the molecule as a function of its geometric coordinates, typically bond rotation angles (dihedrals). The PES reveals low-energy valleys corresponding to stable conformers (local minima) and the lowest-energy conformation, known as the global minimum.

For this compound, the key rotations would be around the C-C and C-O single bonds of the ester and acetate (B1210297) groups. A systematic search or a stochastic method (like Monte Carlo) would be used to rotate these bonds and calculate the energy of each resulting conformation using an appropriate MM force field. The resulting low-energy structures would then typically be re-optimized at a higher level of theory (e.g., DFT) to obtain more accurate geometries and relative energies.

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach, known as the Polarizable Continuum Model (PCM), is computationally efficient.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

Experimental studies on the closely related methyl phenylacetate (B1230308) have shown that both solvent and temperature can dramatically alter reaction selectivity, underscoring the critical role of environmental factors. Computational modeling of this compound in different solvents (e.g., a nonpolar solvent like pentane vs. a polar one like dichloromethane) would be essential to predict how its conformational preferences and reaction barriers change in different chemical environments.

Prediction of Spectroscopic Parameters Using Computational Methods

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. DFT methods can accurately calculate parameters for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Vis spectroscopy.

To predict NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS).

Similarly, IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental IR spectra.

The table below illustrates how a comparison between calculated and experimental spectroscopic data for this compound would be presented.

| Hypothetical Comparison of Spectroscopic Data | ||

|---|---|---|

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

| 13C NMR Shift (C=O, ester) | ~170 ppm | (Value from experiment) |

| 13C NMR Shift (C=O, acetyl) | ~169 ppm | (Value from experiment) |

| 1H NMR Shift (CH3, methyl ester) | ~3.7 ppm | (Value from experiment) |

| IR Frequency (C=O stretch, ester) | ~1750 cm-1 | (Value from experiment) |

| IR Frequency (C=O stretch, acetyl) | ~1765 cm-1 | (Value from experiment) |

Note: The calculated values are illustrative estimates based on typical functional group ranges and are not from a specific calculation on this molecule.

Such a comparison allows for the unambiguous assignment of experimental signals and provides strong validation for the computed molecular structure.

NMR Chemical Shift Prediction and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Computational chemistry provides powerful tools to predict NMR chemical shifts, which can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

Theoretical Framework

The prediction of NMR chemical shifts is commonly performed using quantum mechanical calculations, particularly Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate the isotropic magnetic shielding tensors of nuclei. The theoretical chemical shift (δ_calc) is then determined by subtracting the calculated shielding of the nucleus of interest (σ_calc) from the shielding of a reference compound (σ_ref), typically tetramethylsilane (TMS), using the formula: δ_calc = σ_ref - σ_calc.

For a molecule like this compound, the process would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is a crucial step as the calculated NMR parameters are highly dependent on the molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each ¹H and ¹³C atom are calculated using the GIAO method with a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Chemical Shift Calculation: The chemical shifts are then calculated relative to the computed shielding of TMS at the same level of theory.

Validation with Experimental Data

The accuracy of the predicted chemical shifts is assessed by comparing them with experimentally obtained NMR data. A good correlation between the calculated and experimental values validates the computational model and the determined molecular conformation. The root-mean-square deviation (RMSD) is often used to quantify the agreement. For ¹H NMR, an RMSD of less than 0.1 ppm is considered excellent, while for ¹³C NMR, an RMSD below 2.0 ppm is generally acceptable. nih.govnih.govmdpi.com

Illustrative Data for this compound

The following table presents hypothetical ¹³C NMR chemical shift data for this compound to illustrate the comparison between predicted and experimental values.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C=O (ester) | 170.5 | 169.8 | 0.7 |

| C=O (acetate) | 168.2 | 167.5 | 0.7 |

| C-O | 75.8 | 75.1 | 0.7 |

| Phenyl C1 | 135.4 | 134.9 | 0.5 |

| Phenyl C2, C6 | 129.7 | 129.1 | 0.6 |

| Phenyl C3, C5 | 128.9 | 128.4 | 0.5 |

| Phenyl C4 | 130.6 | 130.0 | 0.6 |

| O-CH₃ | 53.2 | 52.8 | 0.4 |

| C-CH₃ | 21.1 | 20.7 | 0.4 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Vibrational Frequency Analysis for IR and Raman Assignments

Theoretical Approach

Similar to NMR predictions, DFT calculations are employed to compute the vibrational frequencies and intensities of a molecule. The process involves:

Geometry Optimization: A prerequisite step to ensure the calculations are performed on an energy-minimized structure.

Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the limitations of the computational method. Therefore, the computed frequencies are typically scaled by an empirical factor (e.g., around 0.96 for B3LYP functionals) to improve the agreement with experimental data. mdpi.comresearchgate.net

Application to this compound

For this compound, this analysis would help in assigning the characteristic vibrational modes, such as the C=O stretching frequencies of the two ester groups, the C-O stretching modes, and the various vibrations of the phenyl ring. The calculated IR and Raman intensities can also be used to simulate the theoretical spectra, which can be visually compared with the experimental ones. nih.govresearchgate.net

Illustrative Vibrational Data

The table below shows a hypothetical assignment of some key vibrational frequencies for this compound, comparing scaled theoretical values with potential experimental observations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) |

| C=O stretch (ester) | 1745 | 1748 | 1746 |

| C=O stretch (acetate) | 1765 | 1768 | 1766 |

| C-O stretch (ester) | 1230 | 1235 | 1232 |

| C-O stretch (acetate) | 1180 | 1185 | 1183 |

| Phenyl C-H stretch | 3060 | 3065 | 3063 |

| Phenyl C=C stretch | 1600 | 1605 | 1602 |

| CH₃ stretch | 2950 | 2955 | 2952 |

Note: The data in this table is for illustrative purposes and does not represent published experimental or computational results for this compound.

Chiral Recognition Mechanisms: Computational Docking and Interaction Energy Analysis

This compound is a chiral molecule, and understanding its interactions with other chiral molecules is crucial in fields such as chiral chromatography and asymmetric synthesis. Computational docking and interaction energy analysis are powerful techniques to investigate these chiral recognition mechanisms at the molecular level.

Computational Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor) to form a stable complex. nih.gov In the context of chiral recognition, docking simulations can be used to study the interaction of the enantiomers of this compound with a chiral stationary phase (in chromatography) or a chiral catalyst.

The process typically involves:

Preparation of Structures: The 3D structures of the chiral selector (receptor) and the individual enantiomers of this compound (ligands) are prepared.

Docking Simulation: A docking algorithm systematically samples different binding poses of the ligand in the active site of the receptor and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting poses are analyzed to identify the most stable binding modes for each enantiomer. A significant difference in the docking scores between the two enantiomers can suggest a basis for chiral separation.

Interaction Energy Analysis

Following the docking simulation, a more detailed analysis of the interaction energies can be performed to understand the nature of the forces driving the chiral recognition. This involves decomposing the total interaction energy into its various components, such as:

Electrostatic interactions: Arising from the charge distributions of the two molecules.

Van der Waals interactions: Including dispersion and repulsion forces.

Hydrogen bonding: A key interaction in many chiral recognition systems.

π-π stacking: Interactions between aromatic rings.

By comparing the interaction energies for the complexes of the two enantiomers with the chiral selector, it is possible to identify the specific interactions that are responsible for the differential binding and thus the chiral discrimination. acs.org

Hypothetical Docking Results

The table below illustrates hypothetical results from a docking study of the (R)- and (S)-enantiomers of this compound with a hypothetical chiral stationary phase.

| Enantiomer | Docking Score (kcal/mol) | Key Interactions |

| (R)-Methyl 2-(acetyloxy)-2-phenylacetate | -7.5 | Hydrogen bond with selector, π-π stacking with phenyl group |

| (S)-Methyl 2-(acetyloxy)-2-phenylacetate | -6.2 | Weaker hydrogen bond, steric hindrance |

Note: The data in this table is purely illustrative and intended to demonstrate the type of results obtained from a computational docking study.

Applications of Methyl 2 Acetyloxy 2 Phenylacetate in Advanced Organic Synthesis Research

Methyl 2-(acetyloxy)-2-phenylacetate as a Chiral Building Block for Complex Molecules

The enantiomerically pure forms of this compound serve as crucial starting materials for the synthesis of a wide array of complex molecules. researchgate.net The inherent chirality of this compound allows for the transfer of stereochemical information to new molecules, a fundamental principle in the synthesis of enantiomerically pure pharmaceuticals and natural products. researchgate.net

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as often only one enantiomer possesses the desired therapeutic activity. williams.edu Chiral building blocks like this compound are instrumental in this endeavor. researchgate.nettakasago.com For instance, derivatives of this compound can be envisioned as key intermediates in the synthesis of optically active tertiary alcohols, which are common structural motifs in many pharmaceutical agents. The construction of such tetrasubstituted carbon centers can be achieved with high diastereo- and enantioselectivity. sumitomo-chem.co.jp

In the realm of natural product synthesis, the strategic incorporation of chiral fragments is essential for achieving the desired stereochemistry of the final product. While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented, its structural motif is analogous to intermediates used in the synthesis of complex bioactive molecules. nih.govunina.it The principles of asymmetric synthesis that govern its application are broadly applicable to the construction of natural product analogues, where variations in stereochemistry can lead to significant differences in biological activity. nih.govpsu.edu

| Application Area | Significance of this compound | Key Research Findings |

| Pharmaceutical Intermediates | Source of chirality for single-enantiomer drugs. | Enables the synthesis of optically active tertiary alcohols with high stereoselectivity. sumitomo-chem.co.jp |

| Natural Product Analogues | Provides a chiral scaffold for building complex stereochemical architectures. | Analogous structures are used in the synthesis of bioactive molecules where stereochemistry is crucial for activity. nih.govunina.it |

In materials science, chiral monomers can be used to create polymers with unique and desirable properties, such as chiroptical activity or the ability to form helical structures. While the direct incorporation of this compound into polymer backbones is a specialized area of research, related α-halo-phenylacetates, such as methyl 2-bromo-2-phenylacetate, are utilized as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). chemscene.com This allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The ester functionality in these initiators is analogous to that in this compound, highlighting the potential for this class of compounds to be adapted for materials science applications.

Use as a Chiral Auxiliary in Asymmetric Induction Strategies

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. williams.eduyoutube.com The auxiliary is then removed to yield the desired enantiomerically pure product. This compound and its derivatives are well-suited for this role due to the steric and electronic influence of the chiral center on adjacent reactive sites.

Derivatives of this compound can be designed to undergo diastereoselective addition reactions. For example, the enolate derived from an amide of 2-(acetyloxy)-2-phenylacetic acid can react with electrophiles, such as alkyl halides or aldehydes, with a high degree of facial selectivity. iupac.org This selectivity is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to the less hindered face of the enolate. This strategy allows for the creation of new stereogenic centers with predictable configurations. iupac.org The efficiency of such diastereoselective reactions is often high, leading to the formation of a single diastereomer as the major product.

| Reaction Type | Chiral Auxiliary | Electrophile | Diastereoselectivity |

| Alkylation | Evans Oxazolidinone | Alkyl Halide | High |

| Aldol Reaction | Pseudoephedrine | Aldehyde | Excellent |

| Michael Addition | Iron Acyl Complex | α,β-Unsaturated Ester | Complete |

This table presents examples of diastereoselective additions using various chiral auxiliaries to illustrate the principle.

A key advantage of using chiral auxiliaries is the ability to remove them after the desired stereochemical transformation has been achieved. williams.edu For derivatives of this compound, the ester or amide linkage that connects the auxiliary to the substrate can be cleaved under specific reaction conditions, such as hydrolysis or reduction. This releases the enantiomerically enriched product and regenerates the chiral auxiliary, which can then be recovered and reused, making the process more cost-effective and sustainable. The development of mild and efficient methods for the cleavage and recycling of chiral auxiliaries is an active area of research in organic synthesis.

Derivatization Strategies and Analogue Synthesis for Methyl 2 Acetyloxy 2 Phenylacetate

Modification of the Ester Group: Research on Transesterification and Amidation Reactions

The ester functional group in Methyl 2-(acetyloxy)-2-phenylacetate is a prime target for modification through common synthetic routes like transesterification and amidation. These reactions allow for the introduction of a wide variety of functional groups, potentially modulating the compound's physicochemical properties.

Transesterification: This process involves the conversion of the methyl ester to other esters by reaction with different alcohols under either acidic or basic conditions. masterorganicchemistry.com Under acidic catalysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by an alcohol. masterorganicchemistry.com Basic conditions, typically employing an alkoxide, proceed through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com By using a large excess of the new alcohol, the equilibrium can be driven towards the desired product. This strategy allows for the synthesis of a library of ester analogues (ethyl, propyl, benzyl (B1604629), etc.), which can be used to probe the influence of the ester group's steric and electronic properties.

Amidation: The conversion of the ester to an amide introduces a hydrogen bond donor and alters the polarity and metabolic stability of the molecule. Direct amidation of esters with amines can be challenging and often requires catalysts. Research on related phenylacetic acid derivatives has shown that catalysts like nickel chloride (NiCl₂) can effectively promote the direct amidation of phenylacetic acids with various amines, yielding moderate to excellent results. nih.gov Another approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction using reagents like thionyl chloride to form an acyl chloride, which then readily reacts with an amine. This two-step process is highly versatile and allows for the synthesis of primary, secondary, and tertiary amides.

| Reaction | Reagents & Conditions | Product Class | Key Features |

|---|---|---|---|

| Transesterification (Acid-Catalyzed) | R'-OH, H₂SO₄ (cat.), Heat | Alkyl/Aryl Esters | Equilibrium-driven; requires excess of new alcohol. |

| Transesterification (Base-Catalyzed) | NaOR', R'-OH, Heat | Alkyl/Aryl Esters | Proceeds via nucleophilic acyl substitution. |

| Amidation (from corresponding acid) | 1. NaOH (hydrolysis) 2. SOCl₂ 3. R'R''NH | Amides | Highly versatile for a wide range of amines. |

| Direct Amidation (Catalytic) | R'R''NH, NiCl₂ (cat.), Toluene, 110°C | Amides | Eco-friendly, direct conversion from the parent acid. nih.gov |

Derivatization at the Phenyl Ring: Electrophilic Aromatic Substitution and Functionalization Research

The phenyl ring of this compound is amenable to functionalization through electrophilic aromatic substitution and modern cross-coupling reactions. The existing substituent, an acyloxy-ester group, is generally considered to be an ortho-, para-directing deactivator for classical electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups, though the oxygen atom can donate electron density through resonance. wikipedia.orgnih.gov

Recent advances in C-H functionalization have provided powerful tools for the derivatization of mandelic acid and its derivatives, which are directly analogous to the target compound. acs.orgnih.gov Palladium-catalyzed reactions have been developed for the ortho-C-H functionalization of mandelic acid derivatives where the hydroxyl group is protected as an acetate (B1210297). acs.orgnih.gov These methods utilize the carboxylic acid group (or a related group) as a directing group to achieve high regioselectivity.

Key functionalization reactions include:

Arylation: Introduction of new aryl groups at the ortho-position.

Iodination: Installation of an iodine atom, which can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira). acs.orgnih.gov

Acetoxylation: Direct introduction of an acetoxy group at the ortho-position. acs.orgnih.gov

Olefination: Coupling with terminal olefins to introduce alkenyl groups. acs.org

These C-H activation strategies are particularly valuable as they often proceed with high selectivity and without disturbing the chiral center at the alpha-carbon. acs.orgnih.gov This allows for the creation of a diverse set of analogues with modifications on the phenyl ring, which is crucial for exploring interactions with biological targets.

| Functionalization | Catalyst/Reagents | Product Feature | Reference |

|---|---|---|---|

| o-C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Introduction of an ortho-acetoxy group | acs.orgnih.gov |

| o-C-H Iodination | Pd(OAc)₂, I₂ | Introduction of an ortho-iodo group for further coupling | acs.orgnih.gov |

| o-C-H Arylation | Pd catalyst, Arylating agent | Formation of a biaryl structure | acs.orgnih.gov |

| o-C-H Olefination | Pd(II) catalyst, Olefin, O₂ | Introduction of an ortho-alkenyl group | acs.org |

Modification of the Acetyl Group: Hydrolysis and Re-acetylation with Different Acyl Moieties

The acetyl group, which protects the alpha-hydroxyl group, can be readily modified. This allows for the synthesis of analogues with different acyl groups, which can influence the compound's lipophilicity, steric profile, and susceptibility to hydrolysis.

The primary strategy involves a two-step sequence:

Hydrolysis: The acetyl ester can be selectively hydrolyzed under mild basic conditions (e.g., using sodium bicarbonate or potassium carbonate in a protic solvent) or acidic conditions to reveal the free alpha-hydroxyl group, yielding Methyl 2-hydroxy-2-phenylacetate (a methyl mandelate). pearson.com The rate of hydrolysis is influenced by steric and electronic factors. pearson.com

Re-acylation: The resulting hydroxyl group can then be re-esterified with a variety of acylating agents. This can be achieved using acid chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. This method is highly efficient and allows for the introduction of a wide range of acyl groups, from simple alkanoyl groups to more complex aromatic or functionalized moieties.

This strategy provides a straightforward route to analogues such as Methyl 2-(propionyloxy)-2-phenylacetate or Methyl 2-(benzoyloxy)-2-phenylacetate, enabling systematic studies on how the nature of the acyl group affects the compound's properties.

Future Directions and Emerging Research Avenues for Methyl 2 Acetyloxy 2 Phenylacetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of specialty esters like methyl 2-(acetyloxy)-2-phenylacetate is poised for a paradigm shift with the integration of flow chemistry and automated synthesis platforms. Traditional batch production methods, while established, often present challenges in terms of scalability, safety, and consistency. Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, further augment these advantages by enabling high-throughput screening of reaction conditions and rapid library synthesis of derivatives. nih.govfu-berlin.de The integration of these technologies can significantly accelerate the discovery and optimization of synthetic routes to this compound and its analogs. For instance, an automated platform could systematically vary catalysts, solvents, and reaction times to identify the most efficient synthesis protocol with minimal human intervention. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward to scale by running the system for longer periods or using larger reactors. |

| Safety | Higher risk due to larger volumes of reactants and potential for thermal runaway. | Improved safety due to smaller reaction volumes and superior heat exchange. pharmtech.com |

| Process Control | More challenging to maintain precise control over temperature and mixing. | Excellent control over reaction parameters, leading to higher consistency and reproducibility. nih.gov |

| Efficiency | Can be less efficient due to slower reaction times and more complex workup procedures. | Often leads to higher yields and purity due to optimized reaction conditions and reduced side reactions. rsc.org |

Exploration of Bio-inspired and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on the development of bio-inspired and sustainable synthesis pathways that minimize environmental impact. This includes the use of renewable starting materials, enzymatic catalysis, and environmentally benign solvents.

Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a highly selective and efficient alternative to traditional chemical catalysts. rsc.org For the synthesis of esters, lipases are particularly relevant and can operate under mild reaction conditions, often in aqueous or solvent-free systems. A bio-inspired approach might involve identifying or engineering an enzyme capable of directly acetylating a precursor like methyl mandelate (B1228975) with high enantioselectivity. Such methods not only reduce reliance on hazardous reagents but also align with the growing demand for sustainable chemical manufacturing.

Advanced Spectroscopic Probes and Sensors Utilizing this compound Derivatives

Derivatives of this compound hold potential for the development of advanced spectroscopic probes and sensors. The phenylacetate (B1230308) core can be functionalized with fluorophores or chromophores, creating molecules whose spectroscopic properties change in response to specific analytes or environmental conditions. For example, the ester group could be designed to be cleavable by a particular enzyme, leading to a detectable change in fluorescence or absorbance upon reaction.

Future research in this area could involve the design and synthesis of a library of this compound derivatives and screening them for sensing applications. This could lead to the development of novel tools for medical diagnostics, environmental monitoring, and cellular imaging. The versatility of the phenylacetate scaffold allows for fine-tuning of the electronic and steric properties of the molecule to optimize its performance as a probe or sensor.

Machine Learning and AI-driven Approaches in Synthetic Route Design and Reaction Optimization

Table 2: Potential Applications of AI/ML in the Synthesis of this compound

| Application Area | Description |

| Retrosynthesis | AI algorithms can propose multiple synthetic routes from commercially available starting materials. |

| Reaction Prediction | ML models can predict the major products and potential byproducts of a given set of reactants and conditions. |

| Optimization | AI can be used to design experiments (DoE) to efficiently find the optimal reaction conditions for yield and purity. |

| Catalyst Design | ML can help in the discovery and design of novel catalysts with improved activity and selectivity. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science/Biotechnology

The unique chemical structure of this compound makes it a candidate for interdisciplinary research, particularly at the intersection of organic chemistry with materials science and biotechnology. In materials science, this compound and its derivatives could be explored as building blocks for novel polymers or as functional additives in existing materials. For example, polymerization of a vinyl-functionalized derivative could lead to a polymer with tailored optical or mechanical properties.

In the realm of biotechnology, the ester could be investigated for its biological activity or as a precursor for the synthesis of more complex bioactive molecules. The phenylacetate moiety is found in various natural products and pharmaceuticals, suggesting that derivatives of this compound could exhibit interesting pharmacological properties. Future research could involve screening a library of these compounds for various biological targets, potentially leading to the discovery of new therapeutic agents.

Conclusion of Academic Research on Methyl 2 Acetyloxy 2 Phenylacetate

Synthesis of Research Findings

Academic research exclusively focused on the chemical compound Methyl 2-(acetyloxy)-2-phenylacetate is notably limited in the public domain. While the compound is commercially available, indicating its synthesis and use in certain applications, comprehensive peer-reviewed studies detailing its synthesis, characterization, and applications are scarce.

The primary available information confirms its chemical identity with a CAS Number of 947-94-4 and a molecular weight of 208.21 g/mol . Structurally, it is the methyl ester of 2-(acetyloxy)-2-phenylacetic acid, featuring a phenyl group and an acetyloxy group attached to the alpha-carbon of the methyl acetate (B1210297) backbone.

Research on structurally related compounds, such as methyl phenylacetate (B1230308) and other phenylacetate derivatives, is extensive. These studies often focus on their applications in fragrance, flavor industries, and as intermediates in organic synthesis. For instance, enzymatic synthesis and kinetic resolution of various esters, including phenylacetate derivatives, are well-documented. Lipase-catalyzed reactions, including transesterification, are common methods explored for the synthesis of chiral esters. These general methodologies could theoretically be applied to the synthesis of this compound, potentially yielding chiral variants. However, specific research findings detailing the application of these methods to this particular compound, including reaction kinetics, yields, and stereoselectivity, are not readily found in the surveyed literature.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 947-94-4 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

Remaining Challenges and Opportunities for Further Investigation

The dearth of dedicated research on this compound presents both challenges and significant opportunities for future scientific inquiry.

Remaining Challenges:

Lack of Synthesis Data: A primary challenge is the absence of detailed and optimized synthesis protocols in academic literature. While general esterification or acylation methods can be postulated, specific conditions, catalysts, and purification techniques for achieving high yields and purity of this compound are not documented.

Undefined Physicochemical and Spectroscopic Profile: Comprehensive data on its physical and chemical properties, such as melting point, boiling point, solubility, and detailed spectroscopic data (NMR, IR, Mass Spectrometry), are not thoroughly reported in research publications. This foundational information is crucial for its identification, characterization, and quality control.